molecular formula C5H3N3O4 B058125 3,5-Dinitropyridine CAS No. 940-06-7

3,5-Dinitropyridine

Cat. No. B058125
CAS RN: 940-06-7
M. Wt: 169.1 g/mol
InChI Key: RFSIFTKIXZLPHR-UHFFFAOYSA-N
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Patent
US05948793

Procedure details

A sample of 2-chloro-3,5-dinitropyridine is dissolved in methanol, hydrazine is added, and the reaction mixture is stirred for 16 hours. The solvent is removed, the residue is dissolved in water, silver acetate is added, and the mixture is heated at reflux for 3 hours. The solution is adjusted to a basic pH, and product is extracted with CHCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][N:3]=1.NN>CO>[N+:11]([C:5]1[CH:4]=[N:3][CH:2]=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
silver acetate is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with CHCl3

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=NC=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.